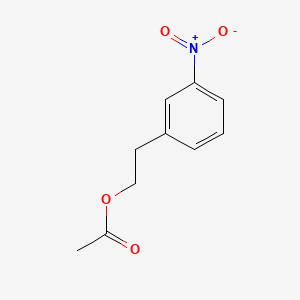

m-Nitrophenethyl acetate

描述

m-Nitrophenethyl acetate (CAS: Not explicitly provided in evidence) is an aromatic ester derivative characterized by a nitro group (-NO₂) in the meta position of the phenyl ring and an acetyloxy (-OAc) group attached to the phenethyl backbone. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which influences reactivity, stability, and intermolecular interactions.

属性

CAS 编号 |

68527-46-8 |

|---|---|

分子式 |

C10H11NO4 |

分子量 |

209.20 g/mol |

IUPAC 名称 |

2-(3-nitrophenyl)ethyl acetate |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-6-5-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3 |

InChI 键 |

DHCRSUDNZBCHMQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-] |

产品来源 |

United States |

化学反应分析

Reduction Reactions

The nitro group in m-nitrophenethyl acetate undergoes selective reduction under catalytic conditions. Recent advances in iron-catalyzed reductions demonstrate efficient conversion to primary amines:

-

Catalytic System : [Fe(salen)]-μ-oxo complexes with pinacol borane (HBpin) or phenyl silane (HSiPh) as reductants achieve nitro-to-amine conversion at room temperature .

-

Chemoselectivity : HSiPh selectively reduces the nitro group while preserving ester functionality, avoiding over-reduction to alcohol derivatives .

-

Mechanistic Pathway : Reduction proceeds via a nitroso intermediate (Ar-NO) and an iron hydride species, confirmed by EPR and kinetic studies .

Table 1: Reduction Conditions and Outcomes

| Reductant | Catalyst Loading | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| HBpin | 0.5 mol % | 25°C | m-Aminophenethyl acetate | ~85 |

| HSiPh | 1 mol % | 25°C | m-Aminophenethyl acetate | ~72 |

Hydrolysis Reactions

The ester bond in m-nitrophenethyl acetate undergoes hydrolysis under acidic or basic conditions, yielding m-nitrophenylethanol and acetic acid:

-

Basic Hydrolysis : Sodium hydroxide (0.1–1 M) accelerates ester cleavage via nucleophilic acyl substitution, with second-order rate constants () dependent on solvent polarity .

-

Acidic Hydrolysis : Sulfuric acid (pH < 3) promotes protonation of the carbonyl oxygen, facilitating slower ester hydrolysis.

-

Micellar Effects : Cationic surfactants (e.g., CTAB) enhance hydrolysis rates by stabilizing transition states through hydrophobic interactions .

Table 2: Hydrolysis Kinetics in Aqueous Media

| Condition | pH | (s) | Half-life (min) |

|---|---|---|---|

| 0.5 M NaOH | 13 | 5.5 | |

| 0.1 M HSO | 1 | 245 |

Nucleophilic Substitution Reactions

The meta-nitro group directs electrophilic and nucleophilic aromatic substitution reactions:

-

Aromatic Substitution : Limited reactivity due to the deactivating nitro group, but strong nucleophiles (e.g., methoxide) can displace nitro under harsh conditions (100°C, DMF) .

-

Ester Group Reactivity : The acetate moiety participates in transesterification with alcohols (e.g., methanol) under acid catalysis, forming methyl acetate and m-nitrophenylethanol.

Comparative Reactivity :

-

Ortho vs. Meta Isomers : o-Nitrophenethyl acetate shows higher substitution rates due to steric acceleration, whereas the meta isomer’s electronic effects dominate .

-

Para Isomers : p-Nitrophenyl acetate exhibits faster hydrolysis due to better leaving-group activation .

Enzymatic Cleavage

m-Nitrophenethyl acetate serves as a substrate for esterases and lipases, though less commonly than its para isomer:

-

Carboxylesterases : Catalyze hydrolysis at rates 10–100× slower than p-nitrophenyl acetate, as measured by spectrophotometric assays .

-

Industrial Applications : Used in biocatalytic studies to probe enzyme active-site flexibility and substrate specificity .

Comparative Analysis with Structural Analogues

| Property | m-Nitrophenethyl Acetate | o-Nitrophenethyl Acetate | p-Nitrophenethyl Acetate |

|---|---|---|---|

| Reduction Rate (k) | Moderate | Slow | Fast |

| Hydrolysis Rate (k) | |||

| Substitution Reactivity | Low | High | Moderate |

Mechanistic Insights

-

Reduction : Iron hydride intermediates facilitate sequential electron-proton transfers, bypassing azoxy/azo byproducts .

-

Hydrolysis : Transition-state stabilization in micelles involves partial inclusion of the nitroaryl group within surfactant aggregates .

-

Solvent Effects : Acetonitrile-water mixtures alter reactivity trends, with α-effect nucleophiles showing reduced activity in >40% MeCN .

相似化合物的比较

Structural and Functional Analogues

Key structural analogs include:

Key Observations:

Substituent Effects :

- The meta-nitro group in m-nitrophenethyl acetate likely enhances electrophilicity compared to para-substituted analogs like p-nitrophenyl acetate. This positional difference affects solubility and reactivity in nucleophilic substitution or hydrolysis reactions .

- Ortho-substituents (e.g., methyl in 3-methyl-2-nitrophenyl acetate) introduce steric hindrance, reducing reaction rates in ester hydrolysis compared to meta- or para-substituted derivatives .

Reactivity in Assays: p-Nitrophenyl acetate is widely used as a chromogenic substrate in enzymatic assays (e.g., esterase activity) due to its rapid hydrolysis to p-nitrophenol, detectable at 405 nm . m-Nitrophenethyl acetate may exhibit slower hydrolysis kinetics due to reduced resonance stabilization of the nitro group in the meta position.

1-(2-Amino-6-nitrophenyl)ethanone highlights the role of amino-nitro interplay in electronic tuning for coordination chemistry or photophysical applications .

Physicochemical Properties

While direct data on m-nitrophenethyl acetate is sparse, inferences can be drawn from related compounds:

- Solubility: Nitro groups generally reduce solubility in polar solvents. Ethyl acetate (a common solvent in reactions involving nitrophenols) is used in catalytic hydrogenation of 4-nitrophenol, suggesting m-nitrophenethyl acetate may also exhibit moderate solubility in ethyl acetate .

- Stability : Meta-substituted nitro compounds are typically less prone to photodegradation compared to ortho/para isomers due to reduced conjugation with the aromatic ring.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for m-nitrophenethyl acetate, and how do reaction conditions influence yield?

- Methodology :

- Nitration-Acetylation Sequence : Begin with phenethyl alcohol. Perform nitration at the meta position using a mixture of nitric and sulfuric acids (controlled temperature: 0–5°C to avoid di-nitration). Follow with acetylation using acetic anhydride and a catalyst (e.g., pyridine) under reflux. Monitor intermediates via TLC .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis. Ethyl acetate (boiling point ~77°C) is effective for purification via fractional distillation .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenethyl alcohol to acetic anhydride) and reaction time (4–6 hours). Characterize purity via melting point and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for m-nitrophenethyl acetate be resolved?

- Methodology :

- NMR Analysis : Compare aromatic proton splitting patterns in -NMR (meta substitution shows a triplet-of-triplets near δ 7.5–8.0 ppm). Confirm acetate methyl protons at δ 2.0–2.1 ppm. Use -NMR to verify the carbonyl carbon at ~170 ppm .

- IR Cross-Validation : Look for ester C=O stretch at ~1740 cm and nitro group asymmetric stretching at ~1520 cm. Discrepancies may arise from solvent residues; repurify via recrystallization (ethanol/water) and reanalyze .

Q. What purification techniques are most effective for isolating m-nitrophenethyl acetate from byproducts?

- Methodology :

- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and sodium bicarbonate (removes acidic impurities).

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3). Monitor fractions via UV-Vis at 270 nm (nitroaromatic absorbance) .

- Crystallization : Recrystallize from ethanol to remove polymeric byproducts. Validate purity via GC-MS (EI mode, m/z 195 for molecular ion) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of m-nitrophenethyl acetate in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic attack. Compare activation energies for acetate vs. nitro group displacement .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Correlate with experimental kinetic data (e.g., rate constants from -NMR monitoring) .

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of m-nitrophenethyl acetate?

- Methodology :

- In Situ Spectroscopy : Use ATR-FTIR to detect intermediates (e.g., nitroso or hydroxylamine species) during hydrogenation with Pd/C.

- Isotopic Labeling : Replace with to track deuterium incorporation (GC-MS analysis). Resolve conflicting reduction pathways (e.g., nitro → amine vs. partial reduction) .

- Surface Adsorption Studies : Perform XPS on spent catalysts to identify poisoning mechanisms (e.g., sulfur from nitro group decomposition) .

Q. How do steric and electronic effects influence the stability of m-nitrophenethyl acetate under hydrolytic conditions?

- Methodology :

- Kinetic Studies : Monitor hydrolysis (pH 1–14) via UV-Vis at 270 nm. Fit data to pseudo-first-order kinetics; calculate activation energy via Arrhenius plots.

- Steric Maps : Generate 3D electrostatic potential maps (MEP) using Gaussian to visualize electron-deficient regions (nitro group) and steric hindrance from the acetate .

- Comparative Analysis : Contrast hydrolysis rates with ortho/para isomers to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 85–92°C) for m-nitrophenethyl acetate?

- Methodology :

- Purity Assessment : Reanalyze samples via DSC to detect eutectic mixtures. Use elemental analysis (C, H, N) to confirm stoichiometry.

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, toluene) and compare XRD patterns.

- Literature Audit : Cross-reference synthesis protocols; impurities from incomplete nitration (e.g., residual ortho isomers) may skew results .

Methodological Best Practices

- Characterization : Always combine NMR, IR, and mass spectrometry for structural confirmation .

- Reproducibility : Document solvent grades, catalyst batches, and purification steps in detail .

- Data Reporting : Include error margins for kinetic studies and raw spectral data in supplementary materials .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。